molecular formula C11H14N2O2 B12357966 4-(4-Aminophenoxy)piperidin-2-one

4-(4-Aminophenoxy)piperidin-2-one

Cat. No.: B12357966
M. Wt: 206.24 g/mol
InChI Key: HPKSKUOJTJEVGL-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)piperidin-2-one is a chemical compound featuring a piperidin-2-one core substituted with a 4-aminophenoxy group. This structure classifies it among phenylpiperidine derivatives, which are known to be valuable intermediates in medicinal chemistry and pharmaceutical research . The presence of both an amine and a ketone functional group on the piperidine ring makes this molecule a versatile building block for further chemical synthesis . Piperidin-2-one scaffolds are of significant interest in drug discovery and development. The piperidinone core and phenoxy linkage provide a rigid framework that can be functionalized to create novel compounds for biological testing . As a potential synthetic intermediate, this compound could be utilized in the exploration of new therapeutic agents, following the precedent of other piperidinone derivatives used in pharmaceutical development . Researchers can employ this compound as a precursor in organic synthesis to develop more complex molecules for various research applications. Its structure suggests potential use in developing compounds for biochemical and pharmacological screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(4-aminophenoxy)piperidin-2-one

InChI

InChI=1S/C11H14N2O2/c12-8-1-3-9(4-2-8)15-10-5-6-13-11(14)7-10/h1-4,10H,5-7,12H2,(H,13,14)

InChI Key

HPKSKUOJTJEVGL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1OC2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Aminophenoxy Piperidin 2 One and Its Analogues

Synthetic Routes to the Piperidin-2-one Core Structure

Cyclization Strategies for Lactam Ring Formation

The synthesis of the piperidin-2-one ring, a cyclic amide (lactam), is typically achieved through intramolecular cyclization reactions. A common approach involves the Dieckmann condensation of diesters, followed by hydrolysis and decarboxylation, to yield 4-piperidones which can be further modified. dtic.milucl.ac.uk For instance, the reaction of primary amines with two moles of an alkyl acrylate (B77674) can lead to the formation of a 4-piperidone (B1582916) precursor. dtic.mil Reductive cyclization of γ-carboalkoxynitriles or δ-aminoamides also provides a route to δ-valerolactams (piperidin-2-ones). dtic.mil

Another versatile method is the aza-Diels-Alder reaction, which can be used to construct the piperidine (B6355638) ring in a controlled manner. acs.org This reaction involves the [4+2] cycloaddition of an imine with a diene. Additionally, radical cyclization reactions offer a pathway to substituted piperidines. For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines. cardiff.ac.uk

Electrochemical methods, such as electroreductive cyclization of imines with terminal dihaloalkanes, have also been explored for the synthesis of piperidine derivatives. beilstein-journals.org This method offers a potentially milder alternative to traditional chemical methods.

Regioselective and Stereoselective Introduction of the 4-Substituent

Controlling the position and three-dimensional arrangement of the substituent at the 4-position of the piperidin-2-one ring is crucial for the synthesis of specific analogues. The hetero-Diels-Alder reaction has been employed for the diastereoselective synthesis of 2-substituted-piperidin-4-ones. researchgate.net Furthermore, gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ols with high diastereoselectivity. nih.gov

Radical cyclization approaches have also demonstrated good diastereoselectivity in the formation of 2,4-disubstituted piperidines. cardiff.ac.uk The choice of radical initiator and reaction conditions can influence the stereochemical outcome. The aza-Prins cyclization, catalyzed by Lewis acids such as aluminum chloride, allows for the trans-selective synthesis of 2-substituted-4-halopiperidines. organic-chemistry.org

The following table summarizes various methods for the stereoselective synthesis of substituted piperidines:

Reaction TypeCatalyst/ReagentKey FeatureReference
Gold-Catalyzed CyclizationPPh3AuNTf2High diastereoselectivity for piperidin-4-ols nih.gov
Hetero-Diels-AlderNot specifiedDiastereoselective synthesis of 2-substituted-piperidin-4-ones researchgate.net
Radical CyclizationTris(trimethylsilyl)silaneEnhanced diastereoselectivity compared to tributyltin hydride cardiff.ac.uk
Aza-Prins CyclizationAlCl3Trans-selective synthesis of 2-substituted-4-halopiperidines organic-chemistry.org

Precursor Synthesis for Piperidin-2-one Construction

The synthesis of the piperidin-2-one core often begins with the preparation of acyclic precursors that are then cyclized. A common strategy involves the Michael addition of an amine to an α,β-unsaturated ester, followed by further transformations to create a suitable precursor for intramolecular cyclization. For example, a Michael–Michael reaction sequence initiated by benzylamine (B48309) has been used to prepare precursors for diastereoselective synthesis of 2-substituted-piperidin-4-ones. researchgate.net

The synthesis of 1,5-dichloro-3-pentanone is a key step in some routes, as it can react with primary amines to form N-substituted-4-piperidones. google.com This precursor can be synthesized from acrylic acid and thionyl chloride, followed by a Friedel-Crafts reaction with ethylene. google.com

Installation and Derivatization of the 4-Aminophenoxy Moiety

Once the piperidin-2-one core is established, the next critical step is the introduction of the 4-aminophenoxy group. This typically involves an etherification reaction followed by manipulation of the amino group.

Etherification Reactions for Phenoxy Linkage Formation

The formation of the ether linkage between the piperidin-2-one ring and the aminophenol is a key transformation. The Williamson ether synthesis is a classical and widely used method for this purpose. organic-chemistry.org This reaction involves the nucleophilic substitution of a halide or other leaving group on the piperidinone ring by an aminophenoxide ion. The aminophenol is typically deprotonated with a base to form the more nucleophilic phenoxide.

Alternative methods for etherification include copper-catalyzed coupling reactions, which can be effective for forming aryl ether bonds under milder conditions than the traditional Williamson synthesis.

Strategies for Amino Group Introduction, Protection, and Deprotection

The amino group of the 4-aminophenoxy moiety often requires protection during the synthesis to prevent unwanted side reactions. A variety of protecting groups are available for amines. libretexts.orgug.edu.plcreative-peptides.comresearchgate.netbiosynth.com The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

Common amino protecting groups include:

tert-Butoxycarbonyl (Boc): This group is stable to many reaction conditions but can be readily removed with acid. creative-peptides.comresearchgate.net

Benzyloxycarbonyl (Z): This group is stable to mild acid and base but can be removed by catalytic hydrogenation. ug.edu.plresearchgate.net

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by mild bases, such as piperidine. creative-peptides.com

The introduction of the amino group can be achieved through various methods. One common strategy is to use a nitro-substituted phenol (B47542) in the etherification step. The nitro group can then be reduced to an amino group at a later stage of the synthesis.

The following table outlines common protecting groups for amines and their removal conditions:

Protecting GroupAbbreviationRemoval ConditionsReference
tert-ButoxycarbonylBocAcid (e.g., TFA) creative-peptides.comresearchgate.net
BenzyloxycarbonylZCatalytic Hydrogenation (H2/Pd) ug.edu.plresearchgate.net
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) creative-peptides.com

Cross-Coupling Methodologies for Aromatic Linkages (e.g., Buchwald-Hartwig coupling)

The formation of the aryl ether bond is a pivotal step in the synthesis of 4-(4-aminophenoxy)piperidin-2-one. The Buchwald-Hartwig C-O cross-coupling reaction has emerged as a powerful tool for this transformation, offering significant advantages over traditional methods like the Ullmann condensation. wikipedia.orgwikipedia.org The Buchwald-Hartwig reaction involves the palladium-catalyzed coupling of an alcohol with an aryl halide or triflate. wikipedia.org

A plausible synthetic route commences with a protected 4-hydroxypiperidin-2-one, such as N-Boc-4-hydroxypiperidin-2-one. This key intermediate can be synthesized through various methods, including the reduction of N-Boc-4-piperidone. The subsequent coupling with a protected p-aminophenol derivative, for instance, 4-bromoaniline (B143363) with a protected amino group, would yield the desired phenoxy-piperidinone framework. The final step would involve the removal of the protecting groups to furnish this compound.

The general mechanism for the Buchwald-Hartwig amination, which can be adapted for C-O coupling, proceeds through a catalytic cycle involving a Pd(0) species. wikipedia.org The key steps are:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Coordination of the alcohol to the resulting Pd(II) complex.

Deprotonation of the alcohol by a base to form a palladium alkoxide.

Reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst. wikipedia.org

The choice of palladium precursor, ligand, and base is critical for the success of the Buchwald-Hartwig coupling. A variety of phosphine-based ligands, such as BINAP and dppf, have been developed to enhance the efficiency and scope of this reaction. wikipedia.org

The Ullmann condensation offers an alternative, copper-catalyzed route to the aryl ether linkage. wikipedia.org This reaction typically requires harsher conditions, including high temperatures and polar solvents, compared to the Buchwald-Hartwig coupling. wikipedia.org However, modern advancements have led to the development of more efficient ligand-assisted copper-catalyzed C-O coupling reactions that can proceed under milder conditions.

Reaction TypeCatalyst System (Example)SubstratesKey Features
Buchwald-Hartwig C-O Coupling Pd(OAc)2 / Ligand (e.g., BINAP, dppf)N-protected 4-hydroxypiperidin-2-one, Protected p-haloanilineMild reaction conditions, high functional group tolerance. wikipedia.org
Ullmann Condensation CuI / Ligand (e.g., phenanthroline)4-hydroxypiperidin-2-one, Activated aryl halideOften requires higher temperatures, useful for specific substrates. wikipedia.org

Advanced Synthetic Methodologies and Green Chemistry Principles in Compound Synthesis

The synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis is at the heart of many modern synthetic strategies for piperidinone derivatives. As discussed, palladium and copper catalysts are crucial for forming the key C-O and C-N bonds. wikipedia.orgwikipedia.org Beyond these, other transition metals like rhodium and ruthenium have been employed in the synthesis of the piperidine core itself through various cyclization and hydrogenation reactions.

Organocatalysis, the use of small organic molecules as catalysts, presents a metal-free alternative for key synthetic steps. For instance, proline and its derivatives can catalyze the asymmetric synthesis of substituted piperidines through Mannich-type reactions. nih.gov The enantioselective synthesis of 4-hydroxypiperidin-2-one derivatives can be achieved through copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides, a process that can be combined with proline-catalyzed asymmetric Mannich reactions to produce highly functionalized and chiral piperidinones. acs.org

Flow Chemistry and Continuous Manufacturing Techniques for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of pharmaceutical intermediates and other fine chemicals. drreddys.commdpi.com These advantages include enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability.

Synthetic ApproachKey AdvantagesPotential Application in this compound Synthesis
Transition Metal Catalysis High efficiency, selectivity, and broad substrate scope.Formation of the aryl ether bond (Pd, Cu), cyclization to form the piperidinone ring (Rh, Ru).
Organocatalysis Metal-free, often milder conditions, potential for high enantioselectivity.Asymmetric synthesis of chiral 4-hydroxypiperidin-2-one intermediates. acs.org
Flow Chemistry Enhanced safety, scalability, and process control. drreddys.comContinuous manufacturing of the target compound and its intermediates.

Sustainable and Atom-Economical Synthetic Protocols for Compound Preparation

Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials used in the synthesis into the final product. nih.gov The development of atom-economical synthetic routes for this compound is a key research objective.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently atom-economical. The development of MCRs for the synthesis of highly substituted piperidines is an active area of research.

Furthermore, the use of renewable feedstocks is a cornerstone of sustainable chemistry. Research into the synthesis of piperidines from biomass-derived platform chemicals, such as furfural (B47365), is a promising avenue for reducing the environmental impact of pharmaceutical manufacturing. nih.gov The catalytic conversion of furfural to piperidine has been demonstrated, showcasing the potential for a more sustainable production of this important heterocyclic core. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Aminophenoxy Piperidin 2 One Derivatives

Systematic Structural Modifications of the Piperidin-2-one Ring System

Substituent Effects on the Lactam Nitrogen and Carbonyl

The lactam nitrogen of the piperidin-2-one ring is a critical handle for derivatization. The introduction of various substituents at this position can significantly impact biological activity. For instance, in related piperidine-containing compounds, N-substitution has been shown to be a key determinant of potency and selectivity. Studies on a series of 4-(m-OH phenyl)-piperidine analogs revealed that varying the substituent on the nitrogen from a methyl to an allyl or phenethyl group influenced their affinity for opioid receptors. biomedpharmajournal.org While specific data for N-substituted 4-(4-aminophenoxy)piperidin-2-one is limited in publicly available research, the general principle holds that the size, electronics, and hydrogen bonding capacity of the N-substituent are crucial for optimizing interactions with target proteins.

The carbonyl group within the lactam ring is another key functional group. While less commonly modified directly, its isosteric replacement can have profound effects. Bioisosteric replacement of the lactam moiety with other cyclic structures can alter the compound's polarity, metabolic stability, and hydrogen bonding capabilities, thereby influencing its biological profile. nih.gov

Stereochemical Influence on Molecular Recognition and Biological Outcomes

The 4-position of the piperidin-2-one ring is a chiral center, meaning that this compound can exist as two enantiomers. The spatial arrangement of the aminophenoxy group can dramatically affect how the molecule binds to its biological target. It is well-established in medicinal chemistry that different stereoisomers of a compound can exhibit vastly different pharmacological activities. nih.govnih.gov

In a study of related 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, a clear distinction in the pharmacological activities of the optical isomers was observed, with the (+) isomers consistently demonstrating greater potency than the corresponding (-) isomers. nih.gov Similarly, research on chiral 3-substituted-4-hydroxypiperidines has underscored the importance of stereochemistry in achieving desired biological effects. nih.govrsc.org Although specific studies on the separated enantiomers of this compound are not widely reported, it is highly probable that one enantiomer will exhibit superior activity and/or a different pharmacological profile compared to the other due to stereospecific interactions at the target binding site.

Ring Expansion, Contraction, and Isosteric Replacements within the Piperidine (B6355638) Core

Modification of the piperidine ring itself, through expansion to a seven-membered ring (azepane) or contraction to a five-membered ring (pyrrolidine), can significantly alter the conformational flexibility and vectoral presentation of the key pharmacophoric groups. Such changes can impact binding affinity and selectivity.

Furthermore, the concept of bioisosterism is a powerful tool in drug design. nih.gov Replacing the piperidine ring with other cyclic systems that mimic its size and shape but possess different physicochemical properties can lead to improved pharmacological profiles. For instance, bicyclic bioisosteres of piperidine, such as 2-azaspiro[3.3]heptane, have been explored to enhance properties like metabolic stability. researchgate.netresearchgate.net The replacement of the piperidine ring in certain bioactive compounds with a piperazine (B1678402) ring has also been investigated to modulate activity. ajchem-a.com

Exploration of the Aminophenoxy Moiety's Contributions to Activity

The aminophenoxy portion of the molecule provides another rich area for structural modification, allowing for the fine-tuning of electronic and steric properties to optimize biological activity.

Substituent Effects on the Phenyl Ring (e.g., electronic, steric, hydrogen bonding)

While direct SAR data for substituted this compound is scarce in the public domain, related studies on other scaffolds offer valuable insights. For instance, in a series of N-(4-substituted phenyl)glycine derivatives, the nature of the substituent on the phenyl ring significantly impacted their anti-inflammatory activity. nih.gov

Modifications of the Ether Linkage and Amino Group Position

The position of the amino group on the phenyl ring is also a critical determinant of biological activity. Moving the amino group from the para-position to the ortho- or meta-position would drastically change the geometry of the molecule and its hydrogen bonding potential. This repositioning would likely lead to a significant change, and potentially a loss, of activity if the para-amino group is involved in a key interaction with the biological target.

Design and Synthesis of Conformationally Restricted Analogues for SAR Elucidation

The inherent flexibility of the piperidin-2-one ring and the rotatable bond of the phenoxy ether linkage in this compound can allow the molecule to adopt multiple conformations. This conformational ambiguity can be a hurdle in elucidating the precise three-dimensional structure required for optimal interaction with a biological target. To address this, medicinal chemists design and synthesize conformationally restricted analogues, where the molecule's flexibility is reduced. This approach helps to lock the molecule into a more defined shape, which can provide valuable insights into the bioactive conformation.

The design of such rigid analogues often involves the introduction of additional rings or bridges to the parent structure. For instance, in related piperidine systems, strategies have included the creation of bicyclic structures to limit the puckering of the piperidine ring. nih.gov One common approach is the formation of a bridged system, such as a 3-azabicyclo[3.1.0]hexane or a 4-azabicyclo[4.1.0]heptane, which can lock the substituents on the piperidine ring into specific equatorial or axial orientations. nih.gov The synthesis of these constrained structures often requires multi-step synthetic sequences. For example, the synthesis of conformationally restricted piperidine nucleoside mimics involved the stereoselective preparation of a cis-epoxide followed by coupling with a nucleobase. mdpi.com

In the context of this compound, a similar strategy could involve introducing a bridge between the piperidin-2-one ring and the phenoxy group, or by creating a bicyclic system from the piperidin-2-one itself. These modifications would restrict the rotational freedom of the phenoxy group and fix the conformation of the six-membered ring. The biological evaluation of these rigid analogues can then help to determine which spatial arrangement of the key pharmacophoric elements—the aminophenoxy group and the lactam moiety—is favorable for activity.

While specific examples for the synthesis of conformationally restricted analogues of this compound are not extensively documented in the reviewed literature, the principles derived from studies on other piperidine-containing compounds provide a clear roadmap for such investigations. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed derivatives before their synthesis, thereby streamlining the drug discovery process.

The development of a QSAR model for this compound derivatives would typically involve the following steps:

Data Set Compilation: A series of analogues would be synthesized with systematic variations in their structure, and their biological activity (e.g., IC50 or EC50 values) would be determined.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric and electrostatic fields). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, often coupled with variable selection techniques like Genetic Algorithms (GA), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation methods. nih.gov

For instance, a hypothetical QSAR study on a series of this compound derivatives might reveal that the electronic properties of substituents on the phenyl ring and the steric bulk around the piperidin-2-one nitrogen are critical for activity. A resulting QSAR equation might look like:

pIC50 = c0 + c1(descriptor 1) + c2(descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors represent specific molecular properties.

The insights gained from such a model can guide the design of new derivatives with potentially enhanced activity. For example, if the model indicates that electron-withdrawing groups on the phenyl ring are beneficial, new analogues incorporating such groups can be prioritized for synthesis.

The following interactive table illustrates the type of data that would be generated and used in a QSAR study of hypothetical this compound derivatives.

DerivativeR1-substituentR2-substituentMolecular WeightLogPElectronic Parameter (Hammett)Steric Parameter (Taft)pIC50 (Experimental)pIC50 (Predicted)
1HH206.241.20.000.005.85.7
2ClH240.691.90.230.186.56.4
3OCH3H236.271.3-0.27-0.555.25.3
4HCH3220.271.50.00-0.246.16.0
5ClCH3254.712.20.230.186.86.9

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound derivatives.

QSAR studies on related heterocyclic compounds, such as other piperidine and piperidone series, have demonstrated the utility of this approach in identifying key structural features for biological activity and in the design of more potent compounds. nih.govresearchgate.net

Computational Chemistry and Chemoinformatics Approaches for 4 4 Aminophenoxy Piperidin 2 One

Molecular Docking and Virtual Screening Studies for Target Prediction and Ligand Pose Generation

Molecular docking and virtual screening are powerful computational tools used to predict the binding affinity and orientation of a ligand, such as 4-(4-aminophenoxy)piperidin-2-one, to a specific protein target. These methods are instrumental in identifying potential biological targets and elucidating the interactions that govern molecular recognition.

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the piperidin-4-one scaffold, a core component of this molecule, is a well-recognized pharmacophore with diverse biological activities. nih.govnih.gov This scaffold has been the subject of numerous docking studies to explore its potential as an anticancer, anti-HIV, antibacterial, and antifungal agent. nih.govnih.gov For instance, derivatives of piperidin-4-one have been docked against various protein targets to understand their interaction mechanisms. researchgate.net

Virtual screening campaigns often employ large compound libraries to identify "hit" molecules that are predicted to bind to a target of interest. The physicochemical properties of this compound make it a suitable candidate for inclusion in such libraries. The process involves generating a 3D model of the target protein and then computationally fitting a large number of molecules into its binding site. The results are scored based on the predicted binding energy and the quality of the fit, allowing researchers to prioritize compounds for experimental testing.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of this compound and the stability of its complex with a target protein over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The piperidine (B6355638) ring, a key feature of this compound, can adopt various conformations, such as chair, boat, and twist-boat forms. nih.govnih.govchemrevlett.com The specific conformation is influenced by the substituents on the ring. chemrevlett.comwhiterose.ac.uk For example, the presence of a Csp2 hybridized carbon atom alpha to the nitrogen can distort the ring towards a half-chair conformation. nih.gov MD simulations can predict the most stable conformations of this compound in different environments, such as in solution or when bound to a protein.

Furthermore, MD simulations are crucial for assessing the stability of a ligand-protein complex identified through molecular docking. nih.gov By simulating the complex over several nanoseconds or even microseconds, researchers can observe whether the ligand remains securely bound in the active site or if it dissociates. This information is vital for validating docking results and for understanding the key interactions that contribute to binding affinity.

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the electronic structure, reactivity, and potential reaction pathways of this compound. mdpi.comnih.gov Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties. researchgate.netnih.govnih.govresearchgate.net

These calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally indicates higher reactivity.

Quantum chemical methods can also be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within the molecule. researchgate.net This map helps to identify electrophilic and nucleophilic sites, which are crucial for understanding how the molecule might interact with biological targets or other reagents. researchgate.net Furthermore, these calculations can be employed to study reaction mechanisms and predict the feasibility of different synthetic routes. researchgate.net

Table 1: Selected Calculated Properties of a Piperidin-4-one Derivative

PropertyValueMethod
Ground State Energy-2271.46 a.u.B3LYP/6-31G
Dipole Moment8.9529 DebyeB3LYP/6-31G

This table presents example data for a piperidin-4-one derivative, illustrating the types of properties that can be obtained through quantum chemical calculations. nih.gov

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful technique in drug discovery that focuses on the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. frontiersin.orgnih.gov For this compound, a pharmacophore model would highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. frontiersin.org

The process typically involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. These features can include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic centers (H)

Aromatic rings (AR)

Positive and Negative Ionizable centers (PI, NI)

This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Computational ADMET Prediction and Property Optimization

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govbiointerfaceresearch.com These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid costly failures in later stages. researchgate.net

Various software tools and web servers are available to predict a wide range of ADMET properties for a given molecule like this compound. nih.govresearchgate.net These tools often use Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity or property. nih.gov

Table 2: Example of Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Aqueous SolubilityGoodLikely to be soluble in biological fluids
Human Intestinal AbsorptionHighWell-absorbed from the gastrointestinal tract
Blood-Brain Barrier PenetrationLowUnlikely to cross into the central nervous system
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions
HepatotoxicityNon-toxicUnlikely to cause liver damage

This table provides an illustrative example of the types of ADMET properties that can be predicted computationally. Specific predictions for this compound would require dedicated calculations.

Based on these predictions, medicinal chemists can identify potential liabilities in a molecule's ADMET profile and then use computational tools to guide the optimization of its properties. This may involve making specific chemical modifications to improve absorption, reduce toxicity, or alter metabolic pathways.

Data Mining and Machine Learning Applications in Chemical Space Exploration and Hit Expansion

Data mining and machine learning techniques are increasingly being applied to explore the vast chemical space and to expand on initial "hit" compounds discovered through screening. nih.gov These methods can analyze large datasets of chemical structures and biological activities to identify patterns and build predictive models.

For a compound like this compound, machine learning models could be trained to predict its activity against a range of biological targets based on its structural features. These models can learn complex relationships between chemical structure and biological function that may not be apparent from traditional analysis. nih.gov

Once an initial hit is identified, machine learning can be used for "hit expansion." This involves searching for similar molecules in large chemical databases that are predicted to have similar or improved activity. This approach can rapidly identify a set of promising analogs for synthesis and further testing. Common machine learning algorithms used in this context include:

K-Nearest Neighbors (KNN): A non-parametric method that classifies a molecule based on the properties of its most similar neighbors. nih.gov

Graph Neural Networks (GNNs): A type of deep learning model that can directly learn from the graph structure of a molecule. nih.gov

Support Vector Machines (SVMs): A supervised learning model that can be used for classification and regression tasks.

The exploration of the chemical space around the piperidine scaffold is an active area of research, with studies focusing on the synthesis and analysis of diverse libraries of piperidine-based fragments. nih.govrsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 4 Aminophenoxy Piperidin 2 One and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound through highly accurate mass measurements of its molecular ion. For 4-(4-Aminophenoxy)piperidin-2-one (C₁₁H₁₄N₂O₂), the theoretical exact mass can be calculated and compared against the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (ToF) or Orbitrap analyzer, to confirm its molecular formula.

Beyond accurate mass, tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation pathways, providing definitive structural confirmation. The fragmentation of this compound under electrospray ionization (ESI) would likely proceed through several key cleavages based on the structural motifs present.

Proposed Fragmentation Pathway:

Initial Protonation: In positive ion mode ESI, the molecule will likely be protonated at the most basic site, the primary aniline (B41778) nitrogen, or potentially the amide nitrogen.

Key Fission Events:

Cleavage of the ether bond is a probable fragmentation route, leading to the formation of ions corresponding to the 4-aminophenoxy radical cation and the protonated piperidin-2-one fragment, or vice-versa.

Fragmentation of the piperidinone ring itself is also highly characteristic. Studies on similar piperidine (B6355638) alkaloids show that cleavage of the piperidine ring is a featured fragmentation route. nih.gov This can occur via a retro-Diels-Alder (RDA) type reaction or through other ring-opening mechanisms.

Loss of small neutral molecules such as ammonia (B1221849) (NH₃) from the aminophenoxy group or carbon monoxide (CO) from the lactam ring are also common fragmentation events.

A proposed fragmentation scheme is detailed in the table below. The accurate mass measurement of these fragments by HRMS allows for the confident assignment of their elemental compositions. core.ac.uk

Proposed Fragment Ion Structure/Description Plausible m/z
[M+H]⁺Protonated parent molecule223.1128
[C₅H₈NO]⁺Cleavage of the C-O ether bond, piperidinone fragment98.0600
[C₆H₇NO]⁺Cleavage of the C-O ether bond, aminophenol fragment110.0599
[M+H - CO]⁺Loss of carbon monoxide from the lactam ring195.1182
[M+H - NH₃]⁺Loss of ammonia from the aniline group206.0866

This interactive table outlines the primary fragments expected during HRMS analysis.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides unambiguous assignment of all proton and carbon signals, confirms connectivity, and reveals stereochemical details.

Based on known spectral data for 4-aminophenol (B1666318) and 2-piperidinone, a predicted set of chemical shifts for this compound can be estimated. rsc.orgbmrb.iohmdb.cachemicalbook.com

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 (C=O)-~172
C3 (-CH₂-)~2.4-2.6~30
C4 (-CH-)~4.5-4.7~75
C5 (-CH₂-)~2.0-2.2~28
C6 (-CH₂-N)~3.3-3.5~42
C1' (C-O)-~150
C2'/C6' (CH)~6.8-7.0~118
C3'/C5' (CH)~6.6-6.8~116
C4' (C-N)-~142
N-H (amide)~7.5-8.0 (broad s)-
N-H₂ (amine)~3.5-4.5 (broad s)-

This interactive table presents the predicted ¹H and ¹³C NMR chemical shifts.

While 1D spectra provide initial information, 2D NMR experiments are essential to connect the atoms within the molecular framework. sdsu.eduyoutube.comscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons within the piperidinone ring (e.g., H3 with H4, H4 with H5, and H5 with H6). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. columbia.edu It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their attached, and often more easily assigned, protons. For example, the proton signal at ~4.5 ppm would show a cross-peak to the carbon signal at ~75 ppm, assigning them both to the C4/H4 position.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu It is critical for piecing together the molecular skeleton, especially around quaternary (non-protonated) carbons. Key HMBC correlations would include:

The proton at C4 showing a correlation to the carbonyl carbon (C2).

Protons on the aromatic ring (H2'/H6') showing correlations to the ether-linked carbon (C1') and the amine-linked carbon (C4').

The proton at C4 showing a correlation to the aromatic carbon C1', confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is crucial for determining stereochemistry and conformation. For this compound, NOESY could reveal the spatial relationship between the proton at C4 and the protons at C3 and C5, helping to define the conformation of the piperidinone ring (e.g., chair or boat).

Solid-State NMR (ssNMR) is a vital technique for characterizing pharmaceutical compounds in their solid form, providing information that is inaccessible by solution-state NMR. europeanpharmaceuticalreview.comnih.gov Since crystalline drugs can exist in different polymorphic forms, each with unique physical properties, ssNMR is used to identify and distinguish between them. nih.govresearchgate.net

In an ssNMR experiment, the sample is spun at a "magic angle" to average out anisotropic interactions that broaden the signals in the solid state. The resulting ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum reveals distinct chemical shifts for each carbon in the asymmetric unit of the crystal lattice. Different polymorphs of this compound, having different crystal packing and molecular conformations, would produce measurably different ¹³C chemical shifts, providing a unique "fingerprint" for each solid form. bruker.com This technique is non-destructive and can quantify the components in a mixed solid sample. nih.gov

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. springernature.com By diffracting X-rays off a single crystal of this compound, one can determine the precise spatial arrangement of every atom, yielding bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule, this technique can determine the absolute configuration of the stereocenter (the C4 position). researchgate.net This is achieved by analyzing the anomalous dispersion effect, where the presence of the atoms causes slight differences in the intensities of Friedel pairs of reflections (hkl vs. -h-k-l). rsc.org The Flack parameter is a value calculated from the diffraction data that indicates whether the determined structure corresponds to the correct enantiomer. researchgate.net This method provides the most unambiguous assignment of R or S configuration, which is a critical requirement for pharmaceutical development. soton.ac.uk

Chiral Chromatography (e.g., HPLC, SFC) for Enantiomeric Purity Assessment and Separation

The presence of a stereocenter at the C4 position means that this compound exists as a pair of enantiomers. Since enantiomers often have different pharmacological activities, it is essential to separate and quantify them. Chiral chromatography is the primary method for this purpose. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly effective for a wide range of compounds, including those with amine and amide functionalities. electronicsandbooks.comacs.org For this compound, a normal-phase or polar organic mode method would likely be employed.

Chiral Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular "green" alternative to HPLC that uses supercritical CO₂ as the primary mobile phase. selvita.com It often provides faster separations with higher efficiency. wiley.com Polysaccharide-based columns are also the most common choice in SFC. youtube.com The separation of primary amines by SFC is well-established and often benefits from the use of additives in the co-solvent to improve peak shape and resolution. nih.govchromatographyonline.com

A typical screening approach would involve testing the racemic mixture on several different CSPs with various mobile phases to find the optimal conditions for baseline separation.

Technique Typical Stationary Phase Typical Mobile Phase
Chiral HPLCAmylose or Cellulose-based (e.g., Chiralpak IA/IB/IC)Hexane/Ethanol or other alcohol mixtures
Chiral SFCPolysaccharide or Crown Ether-based (e.g., Crownpak CR-I)CO₂ / Methanol with an acidic or basic additive

This interactive table summarizes common starting conditions for chiral separation.

Vibrational Spectroscopy (Infrared and Raman) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information about the functional groups and chromophores within the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. scitepress.org IR spectroscopy relies on a change in the dipole moment during a vibration, while Raman spectroscopy depends on a change in polarizability. nih.gov They provide complementary "fingerprint" spectra that are highly specific to the molecule's structure. Key functional groups in this compound would give rise to characteristic absorption bands. These techniques are also very sensitive to intermolecular interactions, making them excellent tools for identifying and differentiating polymorphs. americanpharmaceuticalreview.comresearchgate.net

Functional Group Vibrational Mode Expected IR/Raman Frequency (cm⁻¹)
N-H₂ (Aniline)Symmetric & Asymmetric Stretch3300 - 3500
N-H (Amide)Stretch3200 - 3400
C=O (Lactam)Stretch1650 - 1680
C-O-C (Aryl Ether)Asymmetric Stretch1230 - 1270
Aromatic RingC=C Stretch1500 - 1600

This interactive table lists the characteristic vibrational frequencies.

UV-Visible Spectroscopy: This technique measures the absorption of light resulting from electronic transitions within the molecule. The primary chromophore in this compound is the 4-aminophenoxy system. Based on data for 4-aminophenol, one would expect to see strong absorption bands in the UV region. researchgate.netspectrabase.com For instance, 4-aminophenol exhibits absorption maxima around 230 nm and 290-300 nm. researchgate.net The substitution of the hydroxyl proton with the piperidinone moiety would likely cause a slight shift (either bathochromic or hypsochromic) in these absorption bands. These electronic transitions are often sensitive to the solvent environment and pH. nih.gov

Future Directions and Interdisciplinary Research Opportunities with 4 4 Aminophenoxy Piperidin 2 One

Development of Chemical Probes and Activity-Based Probes for Target Validation

Chemical probes are indispensable tools for dissecting complex biological processes. pitt.eduolemiss.edu The structure of 4-(4-aminophenoxy)piperidin-2-one is well-suited for the development of such probes to investigate and validate novel biological targets. nih.gov By strategically modifying its functional groups, researchers can create derivatives that serve as molecular tools for target identification and validation. nih.gov

Activity-based probes (ABPs) are a specialized class of chemical probes that covalently bind to the active form of an enzyme, providing a direct measure of its catalytic activity. nih.gov The this compound scaffold can be engineered into ABPs by incorporating a reactive "warhead" and a reporter tag. These probes would enable the specific labeling and quantification of target enzyme activity within complex biological systems, aiding in the validation of new drug targets. nih.gov

Table 1: Potential Modifications of this compound for Probe Development

ModificationPurposePotential Application
Attachment of a fluorophoreVisualization and localization of the target proteinCellular imaging and tracking
Incorporation of a biotin (B1667282) tagAffinity purification of the target proteinTarget identification and proteomic studies
Addition of a photoreactive groupCovalent cross-linking to the target protein upon UV irradiationMapping protein-ligand interactions
Introduction of a "clickable" alkyne or azide (B81097) groupBioorthogonal ligation for versatile labelingIn situ target labeling and profiling

Integration with Omics Technologies (Proteomics, Metabolomics) for Systems-Level Understanding

The integration of chemical biology with omics technologies, such as proteomics and metabolomics, offers a powerful approach to understanding the systemic effects of small molecules. nih.govnih.gov Utilizing this compound derivatives in conjunction with these high-throughput methods can provide a comprehensive view of the compound's biological interactions.

In proteomics, derivatives of this compound functionalized with affinity tags can be used to pull down their protein targets from cell lysates. Subsequent analysis by mass spectrometry can identify these targets and their associated protein complexes, revealing the compound's mechanism of action on a global scale. nih.gov

Application in Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design Methodologies

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target. The this compound structure, with its distinct modular components, is an ideal starting point for FBDD campaigns. nih.gov The piperidinone and aminophenoxy fragments can be individually optimized and then linked to generate potent and selective inhibitors.

Furthermore, the chemical scaffold of this compound can be adapted for the design of covalent inhibitors. By introducing a reactive electrophilic group (a "warhead") at a suitable position, the molecule can be engineered to form a covalent bond with a specific amino acid residue (e.g., cysteine) in the target protein's active site. nih.gov This approach can lead to inhibitors with high potency and prolonged duration of action.

Exploration of Novel Biological Paradigms and Emerging Target Classes

The piperidin-4-one core is a recognized pharmacophore present in numerous biologically active compounds with diverse therapeutic applications, including antiviral, anticancer, and central nervous system activities. researchgate.netnih.govnih.gov This suggests that this compound and its derivatives could interact with a wide range of biological targets.

Systematic screening of this compound against emerging target classes, such as E3 ubiquitin ligases, RNA-modifying enzymes, and protein-protein interactions, could uncover novel biological activities. The compound's structural features may allow it to bind to previously "undruggable" targets, opening up new avenues for therapeutic intervention. For instance, derivatives of the related 4-aminopiperidine (B84694) scaffold have shown activity as inhibitors of hepatitis C virus assembly. nih.gov

Potential for Development as Research Tools in Chemical Biology and Biochemistry

Beyond its therapeutic potential, this compound can be developed into valuable research tools for chemical biology and biochemistry. Its adaptable structure allows for the synthesis of a library of derivatives with varied functionalities.

These custom-synthesized molecules can be used to:

Probe enzyme function: By systematically modifying the substituents on the piperidinone and phenoxy rings, researchers can investigate the structure-activity relationships of target enzymes.

Modulate signaling pathways: Specific derivatives can be designed to either activate or inhibit particular signaling pathways, allowing for detailed studies of their roles in cellular processes.

Investigate drug resistance mechanisms: Compounds based on this scaffold can be used to study how cancer cells develop resistance to certain therapies, potentially leading to the design of more effective second-generation drugs.

The versatility of the this compound scaffold, combined with modern research methodologies, positions it as a key molecule for future scientific exploration and discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.